molecular formula C18H21N3OS2 B267335 N-[(1-benzylpiperidin-4-yl)carbamothioyl]thiophene-2-carboxamide

N-[(1-benzylpiperidin-4-yl)carbamothioyl]thiophene-2-carboxamide

Cat. No. B267335
M. Wt: 359.5 g/mol
InChI Key: PMMXQLYXRDXLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-benzylpiperidin-4-yl)carbamothioyl]thiophene-2-carboxamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiophene family and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)carbamothioyl]thiophene-2-carboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of AChE and BChE by binding to their active sites. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function. Additionally, the anti-inflammatory and antioxidant properties of this compound may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1-benzylpiperidin-4-yl)carbamothioyl]thiophene-2-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of AChE and BChE, reduces the production of pro-inflammatory cytokines, and increases the levels of antioxidant enzymes. In vivo studies have shown that this compound improves cognitive function, reduces inflammation, and protects against oxidative stress.

Advantages and Limitations for Lab Experiments

N-[(1-benzylpiperidin-4-yl)carbamothioyl]thiophene-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using a simple method. Additionally, it exhibits potent inhibitory activity against AChE and BChE and possesses anti-inflammatory and antioxidant properties. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may exhibit toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-[(1-benzylpiperidin-4-yl)carbamothioyl]thiophene-2-carboxamide. One direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and inflammation-related disorders. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its toxicity profile and optimize its pharmacokinetic properties. Finally, the development of new synthetic methods for this compound may lead to the discovery of more potent analogs with improved properties.

Synthesis Methods

N-[(1-benzylpiperidin-4-yl)carbamothioyl]thiophene-2-carboxamide can be synthesized using different methods. One of the most common methods is the reaction of 2-carboxythiophene with benzylpiperidine-4-carbothioamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the desired compound with a yield of around 70%.

Scientific Research Applications

N-[(1-benzylpiperidin-4-yl)carbamothioyl]thiophene-2-carboxamide has been found to have potential applications in scientific research. This compound has been reported to exhibit inhibitory activity against certain enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Additionally, it has been shown to possess anti-inflammatory and antioxidant properties. These properties make it a potential candidate for the development of drugs for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and inflammation-related disorders.

properties

Product Name

N-[(1-benzylpiperidin-4-yl)carbamothioyl]thiophene-2-carboxamide

Molecular Formula

C18H21N3OS2

Molecular Weight

359.5 g/mol

IUPAC Name

N-[(1-benzylpiperidin-4-yl)carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H21N3OS2/c22-17(16-7-4-12-24-16)20-18(23)19-15-8-10-21(11-9-15)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H2,19,20,22,23)

InChI Key

PMMXQLYXRDXLGQ-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC(=S)NC(=O)C2=CC=CS2)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCC1NC(=S)NC(=O)C2=CC=CS2)CC3=CC=CC=C3

Origin of Product

United States

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